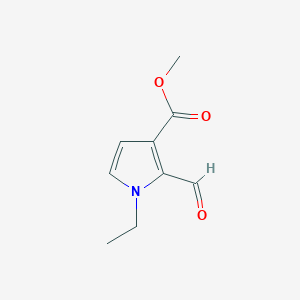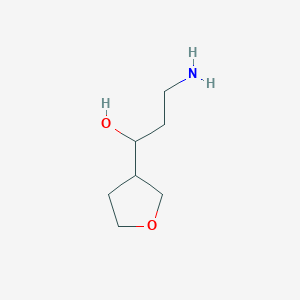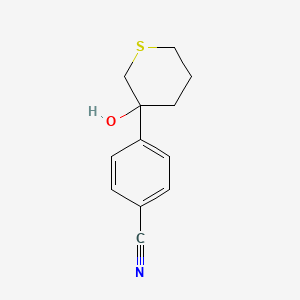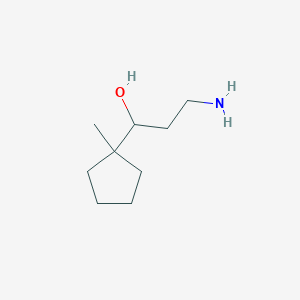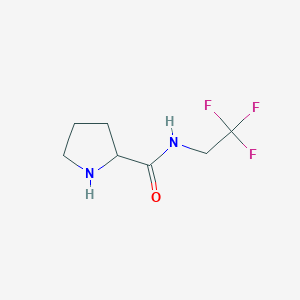
1-(3-Chloro-2-methylpropyl)-2-fluoro-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-2-methylpropyl)-2-fluoro-benzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of a benzene ring substituted with a 3-chloro-2-methylpropyl group and a fluorine atom. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-methylpropyl)-2-fluoro-benzene typically involves the alkylation of 2-fluorobenzene with 3-chloro-2-methylpropyl chloride. This reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include anhydrous solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure the exclusion of moisture, which can interfere with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as phase transfer catalysts, can also be employed to improve the reaction rate and selectivity. Additionally, the purification of the final product is achieved through techniques like distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-2-methylpropyl)-2-fluoro-benzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The presence of the chloro group makes the compound susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: Reduction of the compound can occur at the aromatic ring or the alkyl chain, resulting in the formation of partially or fully reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines are commonly used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 1-(3-hydroxy-2-methylpropyl)-2-fluoro-benzene or 1-(3-amino-2-methylpropyl)-2-fluoro-benzene can be formed.
Oxidation Products: Products like 1-(3-chloro-2-methylpropanol)-2-fluoro-benzene or 1-(3-chloro-2-methylpropanoic acid)-2-fluoro-benzene are common.
Reduction Products: Reduced products may include 1-(3-chloro-2-methylpropyl)-2-fluorocyclohexane.
Scientific Research Applications
1-(3-Chloro-2-methylpropyl)-2-fluoro-benzene has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a lead compound in drug discovery.
Medicine: Research into the compound’s pharmacological properties may reveal its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, including polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methylpropyl)-2-fluoro-benzene involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular functions. For example, the compound may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-2-methylpropyl)-benzene: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
1-(3-Chloro-2-methylpropyl)-4-fluoro-benzene: The position of the fluorine atom is different, which can influence the compound’s properties.
1-(3-Chloro-2-methylpropyl)-2-chloro-benzene: Contains an additional chlorine atom, which may enhance its reactivity in certain chemical reactions.
Uniqueness
1-(3-Chloro-2-methylpropyl)-2-fluoro-benzene is unique due to the specific positioning of the chloro and fluoro substituents on the benzene ring. This unique arrangement imparts distinct electronic and steric effects, influencing the compound’s reactivity and interactions with other molecules. The presence of both chloro and fluoro groups also enhances the compound’s potential for diverse chemical transformations and applications in various fields.
Properties
Molecular Formula |
C10H12ClF |
|---|---|
Molecular Weight |
186.65 g/mol |
IUPAC Name |
1-(3-chloro-2-methylpropyl)-2-fluorobenzene |
InChI |
InChI=1S/C10H12ClF/c1-8(7-11)6-9-4-2-3-5-10(9)12/h2-5,8H,6-7H2,1H3 |
InChI Key |
VEHFFKDUOWGHLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1F)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol](/img/structure/B13197593.png)
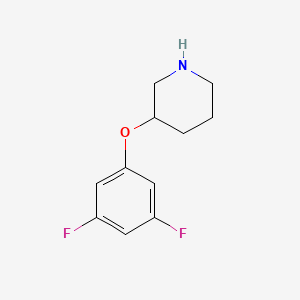

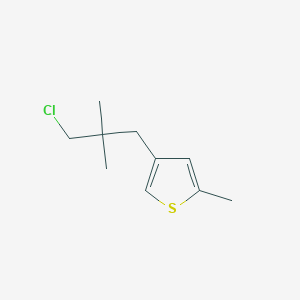
![2-[5-(3-Nitrophenyl)furan-2-yl]acetic acid](/img/structure/B13197612.png)

![3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine](/img/structure/B13197616.png)
